molecular formula C7H2BrF5N4 B13523374 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

Cat. No.: B13523374
M. Wt: 317.01 g/mol
InChI Key: ZHAYSJMNOYOWEP-UHFFFAOYSA-N
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Description

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a complex organic compound with the molecular formula C7H2BrF5N4 and a molecular weight of 317.0136 . This compound is notable for its unique structure, which includes a bromine atom, a pentafluoroethyl group, and a tetrazolo[1,5-a]pyridine ring system.

Preparation Methods

The synthesis of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves multiple steps, starting with the preparation of the tetrazolo[1,5-a]pyridine core. This core is then functionalized with a bromine atom and a pentafluoroethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other chemical species.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and pentafluoroethyl groups can interact with various biological molecules, potentially affecting their function. The tetrazolo[1,5-a]pyridine ring system may also play a role in the compound’s activity by interacting with specific pathways in biological systems .

Comparison with Similar Compounds

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

  • 6-Bromo-8-(1,1,2,2,2-trifluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
  • 6-Bromo-8-(1,1,2,2,2-difluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

These compounds share a similar core structure but differ in the number of fluorine atoms in the ethyl group. The presence of additional fluorine atoms in this compound may confer unique properties, such as increased stability or altered reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C7H2BrF5N4

Molecular Weight

317.01 g/mol

IUPAC Name

6-bromo-8-(1,1,2,2,2-pentafluoroethyl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H2BrF5N4/c8-3-1-4(6(9,10)7(11,12)13)5-14-15-16-17(5)2-3/h1-2H

InChI Key

ZHAYSJMNOYOWEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2C=C1Br)C(C(F)(F)F)(F)F

Origin of Product

United States

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